ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate
Overview
Description
This compound appears to be a derivative of pyrrole, which is a heterocyclic aromatic organic compound. The presence of the benzyloxy group suggests that it might have interesting chemical properties, as benzyl groups are often used in organic synthesis due to their stability and the ease with which they can be added and removed.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyrrole derivative with a benzyloxyphenyl-containing compound. The exact method would depend on the specific reactivity of the starting materials and the conditions under which the reaction is carried out.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrole ring, a benzyloxyphenyl group, and a cyano group. The exact 3D structure would depend on the specific arrangement of these groups in the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrole ring, the benzyloxyphenyl group, and the cyano group. The pyrrole ring is aromatic and thus relatively stable, but it can participate in electrophilic substitution reactions. The benzyloxy group might be susceptible to reactions involving the cleavage of the carbon-oxygen bond, and the cyano group can act as a nucleophile or be hydrolyzed to a carboxylic acid.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyano group and the aromatic pyrrole and phenyl rings would likely make the compound relatively nonpolar, suggesting that it might be soluble in organic solvents but not very soluble in water.Scientific Research Applications
Three-Component Spiro Heterocyclization
A prominent application of this compound is in three-component spiro heterocyclization reactions. For instance, Dmitriev, Silaichev, and Maslivets (2015) described the reaction of ethyl 4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates with malononitrile (methyl cyanoacetate) and 4-hydroxycoumarin to produce substituted ethyl 2-amino-2′,5-dioxo-5′-phenyl-1′,2′-dihydro-5H-spiro[pyrano[3,2-c]chromene-4,3′-pyrrole]-4′-carboxylates. The crystal and molecular structure of one such compound was determined by X-ray analysis, highlighting the synthetic utility of this approach in creating complex molecular architectures with potential biological activity (Dmitriev, Silaichev, & Maslivets, 2015).
Spiro Heterocyclic Systems Synthesis
Further research by Dmitriev et al. (2014) involved the synthesis of 6-amino-3-methyl-2′-oxo-1,5′-diphenyl-5-cyano-1′,2′dihydro-1H-spiro[pyrano[2,3-c]pyrazole-4,3′-pyrroles] through the reaction of ethyl 1-benzyl-4,5-dioxo-2-phenyl4,5-dihydro-1H-pyrrole-3-carboxylate with malononitrile and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This process is significant for introducing heterocyclic frameworks that are challenging to access through other synthetic routes, underscoring the versatility of ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate derivatives in organic synthesis (Dmitriev, Silaichev, Melyukhin, & Maslivets, 2014).
Contribution to Medicinal Chemistry
Sabitov et al. (2020) demonstrated the three-component condensation involving ethyl 1-R-2-phenyl-4,5-dihydro-4,5-dioxo-1H-pyrrole-3-carboxylates, malononitrile, and acyclic enols, leading to the formation of ethyl 9-amino-10-cyano-1-oxo-3-phenyl-8-oxa-2-azaspiro[4.5]deca-3,6,9-triene-4-carboxylates. These products are of interest from a medicinal chemistry perspective, potentially offering new avenues for drug discovery and development (Sabitov, Dmitriev, Belozerova, Sal’nikova, & Maslivets, 2020).
Safety And Hazards
Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, safe handling would require appropriate precautions to avoid ingestion, inhalation, or skin contact.
Future Directions
Future research on this compound could involve studying its reactivity, investigating its potential uses (for example, as a precursor to other compounds in organic synthesis), or exploring its interactions with biological systems if it’s intended to be a drug.
Please note that these are general insights and the actual properties and behavior of the compound could vary. For accurate information, experimental data and studies would be needed.
properties
IUPAC Name |
ethyl 4-cyano-1-methyl-3-(4-phenylmethoxyphenyl)pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-3-26-22(25)21-20(18(13-23)14-24(21)2)17-9-11-19(12-10-17)27-15-16-7-5-4-6-8-16/h4-12,14H,3,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRRISVGKHJITR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CN1C)C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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